(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
Overview
Description
®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol is a chiral organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with each naphthalene ring substituted by a 4-nitrophenyl group and a hydroxyl group at the 2,2’ positions. The compound exhibits significant optical activity due to its chiral nature and is often used in asymmetric synthesis and catalysis.
Mechanism of Action
Target of Action
It is known that nitrophenyl compounds often target enzymes or proteins involved in biochemical reactions .
Mode of Action
Nitrophenyl compounds are known to undergo reduction reactions, often catalyzed by nanostructured materials . This reduction process can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitrophenyl compounds are often involved in reduction reactions . These reactions can influence various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetics of nitrophenyl compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and their interaction with biological molecules .
Result of Action
The reduction of nitrophenyl compounds can result in the formation of aminophenyl compounds , which have lower toxicity and can be used as intermediates in the synthesis of various other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-naphthol and 4-nitrobenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-naphthol and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate Schiff base.
Oxidative Coupling: The Schiff base undergoes oxidative coupling using an oxidizing agent such as ferric chloride or copper(II) chloride to form the binaphthyl core.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Final Oxidation: The amino groups are oxidized back to nitro groups using an oxidizing agent like nitric acid or potassium permanganate.
Industrial Production Methods
Industrial production of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol has several applications in scientific research:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is used in the development of chiral materials and polymers with specific optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Bis(4-methoxyphenyl)-[1,1’-binapthalene]-2,2’-diol: Similar structure but with methoxy groups instead of nitro groups.
®-3,3’-Bis(4-aminophenyl)-[1,1’-binapthalene]-2,2’-diol: Similar structure but with amino groups instead of nitro groups.
®-3,3’-Bis(4-chlorophenyl)-[1,1’-binapthalene]-2,2’-diol: Similar structure but with chloro groups instead of nitro groups.
Uniqueness
®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. The nitro groups enhance the compound’s ability to participate in redox reactions and nucleophilic aromatic substitution, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKOBOYULUSWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194022 | |
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791616-60-9 | |
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791616-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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